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Compound of Interest

Compound Name: KRAS G12C inhibitor 14

Cat. No.: B10830302 Get Quote

These application notes provide a detailed overview and experimental protocols for a novel,

potent, and selective KRAS G12C inhibitor, designated as 143D. A summary of another

compound, KRAS inhibitor-14, is also included based on available data. This document is

intended for researchers, scientists, and drug development professionals working on targeted

cancer therapies.

Introduction
The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently

mutated oncogenes in human cancers. The G12C mutation in KRAS results in a constitutively

active protein that drives tumor cell proliferation and survival. The development of covalent

inhibitors that specifically target the cysteine residue of the G12C mutant has been a significant

breakthrough in cancer therapy. This document details the experimental characterization of a

novel tetrahydronaphthyridine derivative, 143D, a highly selective and potent KRAS G12C

inhibitor with favorable pharmacological properties.[1]

Mechanism of Action
KRAS G12C inhibitors, including 143D, act by covalently binding to the Switch-II pocket of the

KRAS G12C mutant protein.[1][2] This locks the protein in an inactive, GDP-bound state,

thereby preventing its interaction with downstream effector proteins and inhibiting signaling

through pathways such as the MAPK/ERK and PI3K/AKT/mTOR cascades.[1][3][4] This

targeted inhibition leads to cell cycle arrest and apoptosis in KRAS G12C-mutant cancer cells.

[1]
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Figure 1: Simplified KRAS G12C signaling pathway and the mechanism of action of inhibitor
14 (143D).

Quantitative Data Summary
The following tables summarize the in vitro potency and pharmacokinetic parameters of KRAS
G12C inhibitor 143D and the reported potency of KRAS inhibitor-14.

Table 1: In Vitro Potency of KRAS G12C Inhibitor 143D[1]

Assay Type Cell Line IC50 (nM)

KRAS G12C/SOS1 Interaction

(HTRF)
- 21.1

Cell Proliferation MIA PaCa-2 (pancreatic) 5

Cell Proliferation NCI-H358 (lung) 10

Cell Proliferation NCI-H1373 (lung) 67

Cell Proliferation SW1463 (colon) Not specified

Cell Proliferation Calu-1 (lung) Not specified

Table 2: Pharmacokinetic Properties of 143D in SD Rats (10 mg/kg, oral)[1]

Parameter Value

Tmax (h) 4.0

Cmax (ng/mL) 1032

AUC (0-t) (ng·h/mL) 12890

t1/2 (h) 7.9

Table 3: Reported Potency of KRAS inhibitor-14 (compound 3-22)[5]
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Assay Type Target/Cell Line IC50 (µM)

Biochemical Assay KRAS G12C 0.249

p-ERK Inhibition MIA PaCa-2 1.12

p-ERK Inhibition A549 >33.3

Experimental Protocols
Detailed methodologies for key experiments performed in the characterization of KRAS G12C
inhibitor 143D are provided below.[1]

KRAS G12C/SOS1 Homogeneous Time-Resolved
Fluorescence (HTRF) Assay
This assay measures the inhibitory effect of the compound on the interaction between KRAS

G12C and the guanine nucleotide exchange factor SOS1.

Materials:

Recombinant KRAS G12C protein

Recombinant SOS1 protein

HTRF assay reagents (Cisbio)

Test compound (143D)

Microplate reader (e.g., SPARK TECAN)

Protocol:

Prepare a serial dilution of the test compound (e.g., 1, 3, 10, 30, 100, 300, and 1000 nM).

In a suitable microplate, add the KRAS G12C protein, SOS1 protein, and the diluted test

compound according to the manufacturer's instructions.
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Incubate the plate for the recommended time to allow for the protein-protein interaction and

inhibitor binding.

After incubation, detect the fluorescence at 620 nm and 665 nm using a compatible

microplate reader.

Calculate the HTRF ratio and determine the IC50 value by plotting the inhibitor concentration

versus the percentage of inhibition.

Cell Proliferation Assay
This assay assesses the anti-proliferative activity of the inhibitor on cancer cell lines harboring

the KRAS G12C mutation.

Materials:

KRAS G12C mutant cell lines (e.g., MIA PaCa-2, NCI-H358)

Appropriate cell culture medium and supplements

Test compound (143D)

96-well cell culture plates

Cell viability reagent (e.g., CellTiter-Glo®)

Luminometer

Protocol:

Seed the cells in 96-well plates at a predetermined density and allow them to adhere

overnight.

Prepare a serial dilution of the test compound in the cell culture medium.

Remove the existing medium from the wells and add the medium containing different

concentrations of the compound.

Incubate the plates for 120 hours.
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After incubation, add the cell viability reagent to each well according to the manufacturer's

protocol.

Measure the luminescence using a luminometer to determine the number of viable cells.

Calculate the IC50 values from the dose-response curves.
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Figure 2: Workflow for the cell proliferation assay.
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Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the inhibitor on the cell cycle distribution of

KRAS G12C mutant cells.

Materials:

KRAS G12C mutant cell lines (e.g., MIA PaCa-2, NCI-H358)

Test compound (143D)

Propidium iodide (PI) staining solution

Flow cytometer

Protocol:

Treat the cells with different concentrations of the inhibitor for 24 hours.

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

Fix the cells in cold 70% ethanol and store at -20°C.

On the day of analysis, wash the cells with PBS and resuspend in PI staining solution

containing RNase A.

Incubate in the dark for 30 minutes at room temperature.

Analyze the cell cycle distribution using a flow cytometer.

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of the inhibitor in an animal model.

Materials:

Immunocompromised mice (e.g., BALB/c nude mice)
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KRAS G12C mutant tumor cells (e.g., MIA PaCa-2)

Test compound (143D) formulated in a suitable vehicle

Calipers for tumor measurement

Protocol:

Subcutaneously implant KRAS G12C mutant tumor cells into the flanks of the mice.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the mice into control and treatment groups.

Administer the test compound or vehicle to the respective groups orally at a specified dose

and schedule.

Measure the tumor volume using calipers at regular intervals.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

western blotting).

Disclaimer: All animal experiments should be conducted in accordance with institutional and

national guidelines for the care and use of laboratory animals.[2][6]

Conclusion
The KRAS G12C inhibitor 143D demonstrates potent and selective inhibition of KRAS G12C

in both biochemical and cellular assays.[1] It effectively suppresses the proliferation of KRAS

G12C-mutant cancer cells by inducing G1-phase cell cycle arrest and apoptosis.[1]

Furthermore, 143D exhibits favorable pharmacokinetic properties and significant anti-tumor

efficacy in vivo.[1] These findings suggest that 143D is a promising candidate for further

development as a therapeutic agent for cancers harboring the KRAS G12C mutation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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